molecular formula C17H18BrClFN3OS2 B2809186 5-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216400-47-3

5-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2809186
CAS No.: 1216400-47-3
M. Wt: 478.82
InChI Key: KVMONMJRDPSVKW-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic small molecule featuring a thiophene-2-carboxamide core substituted with a bromine atom at position 4. The compound includes a 6-fluorobenzo[d]thiazol-2-yl group and a 3-(dimethylamino)propyl chain as substituents on the carboxamide nitrogen, with the latter forming a hydrochloride salt to enhance solubility .

Properties

IUPAC Name

5-bromo-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFN3OS2.ClH/c1-21(2)8-3-9-22(16(23)13-6-7-15(18)24-13)17-20-12-5-4-11(19)10-14(12)25-17;/h4-7,10H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMONMJRDPSVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(S3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride (CAS Number: 1216400-47-3) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

The molecular formula of the compound is C17H18BrClFN3OS2C_{17}H_{18}BrClFN_3OS_2, with a molecular weight of 478.8 g/mol. The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have shown that compounds containing the benzothiazole structure exhibit significant anticancer activity. For instance, a related compound, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole-2-amine, demonstrated the ability to inhibit the proliferation of various cancer cell lines including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. These effects were attributed to the induction of apoptosis and cell cycle arrest at concentrations ranging from 1 to 4 μM .

In another study, benzothiazole derivatives were synthesized and evaluated for their anticancer potential. The findings indicated that modifications to the benzothiazole nucleus significantly enhanced anticancer activity, suggesting that similar modifications could be beneficial for this compound .

The mechanism by which benzothiazole derivatives exert their anticancer effects often involves the modulation of key signaling pathways associated with cell proliferation and survival. For example, compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are implicated in tumor progression and metastasis . Additionally, Western blot analyses indicated changes in protein expression related to apoptosis and cell cycle regulation .

Study on Related Compounds

A study focusing on various benzothiazole derivatives found that certain modifications led to increased cytotoxicity against human cancer cell lines. For example, compounds with specific halogen substitutions demonstrated enhanced activity compared to their unsubstituted counterparts. This suggests that structural variations can significantly influence biological outcomes .

Summary of Findings

Property Details
Molecular Formula C17H18BrClFN3OS2C_{17}H_{18}BrClFN_3OS_2
Molecular Weight 478.8 g/mol
Anticancer Activity Inhibits proliferation of A431, A549, H1299 cells
Mechanism Induces apoptosis; inhibits IL-6 and TNF-α
In Vivo Efficacy Promising results in animal models

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride exhibit promising anticancer properties. The benzothiazole derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, research demonstrated that certain benzothiazole derivatives can effectively target the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cancer cell growth and survival .

Neurological Disorders

The compound's potential role in treating neurological disorders has also been investigated. Specifically, its ability to modulate neurotransmitter systems makes it a candidate for addressing conditions such as depression and anxiety. Studies have shown that similar compounds can enhance serotonin receptor activity, which may alleviate symptoms associated with these disorders .

Antimicrobial Properties

The antimicrobial activity of benzothiazole derivatives has been well-documented. Research indicates that these compounds can exhibit significant antibacterial effects against a range of pathogens, including drug-resistant strains . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

Several case studies exemplify the applications of this compound:

  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry reported that a related benzothiazole compound reduced tumor growth in xenograft models by inhibiting angiogenesis and promoting apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects :
    • In a clinical trial focused on Alzheimer’s disease, a derivative of this compound showed promise in improving cognitive function by reducing amyloid-beta plaque formation and enhancing neurogenesis in animal models .
  • Antimicrobial Efficacy :
    • A laboratory study demonstrated that this class of compounds effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as a therapeutic agent against antibiotic-resistant infections .

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
AnticancerInhibition of MAPK signalingReduced tumor growth in xenograft models
Neurological DisordersModulation of serotonin receptorsImproved cognitive function in Alzheimer’s models
AntimicrobialDisruption of bacterial cell wall synthesisEffective against drug-resistant Staphylococcus aureus

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Bromine

The bromine atom at position C5 of the thiophene ring demonstrates high electrophilicity, enabling substitution reactions under mild conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, aryl boronic acids (80°C, DMF/H₂O)5-Aryl derivatives62-78%
AminationNH₃/MeOH (rt, 24h)5-Amino-thiophene analog55%

Key findings :

  • Bromine substitution preserves the benzothiazole and dimethylamino moieties without decomposition .

  • Electron-rich aryl boronic acids achieve higher yields due to enhanced transmetallation kinetics .

Amide Bond Reactivity

The tertiary carboxamide group undergoes selective transformations:

ReactionConditionsOutcomeApplicationSource
Acid hydrolysis6N HCl, reflux (12h)Thiophene-2-carboxylic acid + 3-(dimethylamino)propyl-6-fluorobenzo[d]thiazol-2-amineDegradation study
ReductionLiAlH₄/THF (0°C→rt)Corresponding amine (C=O → CH₂-N)Bioisostere generation

Mechanistic insight :
Hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack – confirmed by pH-dependent kinetic studies.

Dimethylamino Group Modifications

The 3-(dimethylamino)propyl side chain participates in:

Table 3: Alkylation/Quaternary Ammonium Formation

ReagentProductBiological ImpactReference
Methyl iodideQuaternary ammonium saltEnhanced water solubility (logP ↓ 1.2 units)
Ethyl chloroformateCarbamate derivativeIncreased metabolic stability (t₁/₂ ↑ 3.8x)

Critical note : Quaternary salts show 94% plasma protein binding vs. 78% for parent compound in rat models .

Benzothiazole Ring Functionalization

The 6-fluorobenzo[d]thiazol-2-yl group enables:

Reaction matrix :

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs at C4 position (ortho to fluorine)

  • Fluorine displacement : Requires harsh conditions (KNH₂/NH₃, -33°C)

  • Coordination chemistry : Forms stable Cu(II) complexes (logK = 4.2 ± 0.3)

Synthetic utility : Nitro derivatives serve as precursors for amine-functionalized analogs with enhanced kinase inhibition (IC₅₀ = 82nM vs. 340nM parent) .

Thiophene Ring Reactions

Beyond bromine substitution, the thiophene core undergoes:

ProcessConditionsOutcomeSignificance
Electrophilic sulfonationSO₃/DCE (0°C)4-Sulfo derivativeImproves aqueous formulation
Photochemical [2+2] cycloadditionUV (254nm), CHCl₃Dimer (cis)Structure-activity relationship studies

Safety note : Photoreactions require rigorous exclusion of oxygen to prevent thiophene ring decomposition.

Salt Formation & Counterion Effects

While primarily isolated as hydrochloride salt, anion exchange alters physicochemical properties:

CounterionMelting Point (°C)Solubility (mg/mL H₂O)
HCl218-220 (dec)12.4
Tosylate195-1974.7
Mesylate183-18518.9

Data from demonstrate mesylate salts optimize both stability and bioavailability.

Cross-Coupling Reactions

Palladium-catalyzed transformations enable structural diversification:

text
General procedure (adapted from [10]): 1. Substrate (1.0 eq), PdCl₂(dppf) (0.05 eq), K₂CO₃ (3.0 eq) 2. Add boronic acid (1.2 eq) in degassed DMF/H₂O (4:1) 3. Heat at 80°C under N₂ for 16h 4. Purify by flash chromatography (SiO₂, EtOAc/hexanes)

Optimized conditions achieve 78% yield for biaryl derivatives while preserving labile functional groups .

This comprehensive reactivity profile establishes 5-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride as a versatile intermediate for medicinal chemistry campaigns. Recent advances in continuous flow systems (unpublished data cited in ) promise further reaction optimization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s thiophene-2-carboxamide core differentiates it from analogs such as 3-bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2w) (). While both share bromine and dimethylamino substituents, 2w features a pyrazole ring and a naphthalene sulfonamide group. This structural divergence likely impacts target selectivity: thiophene-based compounds often exhibit distinct electronic properties compared to pyrazole derivatives, influencing binding interactions with biological targets .

Substituent Effects

  • 6-fluorobenzo[d]thiazol-2-yl group : This substituent is absent in 6-(3-fluoro-5-hydroxyphenyl)-N-(5-methylthiazol-2-yl)benzo[b]thiophene-2-carboxamide (47) (), which instead incorporates a benzo[b]thiophene core with a hydroxylphenyl group. The fluorine atom in the target compound may enhance metabolic stability compared to the hydroxyl group in 47, which could increase susceptibility to phase II metabolism .
  • Dimethylaminopropyl chain: The hydrochloride salt of this chain improves aqueous solubility relative to neutral analogs like 2w, which lacks ionizable groups. This modification is critical for bioavailability in drug development .

Data Tables

Research Implications

The target compound’s design combines halogenation (bromine, fluorine) and a tertiary amine hydrochloride salt, strategies often employed to optimize pharmacokinetic properties. Further studies should explore:

Target affinity : Comparative assays against kinases or proteases to evaluate selectivity.

Solubility and stability : Systematic profiling of hydrochloride vs. free-base forms.

Synthetic scalability : Optimization of yields using methods beyond trituration or NaH-mediated coupling.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra validate the presence of key functional groups (e.g., thiophene bromine, fluorobenzo[d]thiazole protons) and confirm regiochemistry .
  • Mass Spectrometry (HRMS): High-resolution MS confirms the molecular ion ([M+H]⁺) and isotopic pattern matching the bromine/fluorine content .
  • Infrared Spectroscopy (IR): Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-F vibrations (~1250 cm⁻¹) .
  • Elemental Analysis: Matches experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) .

How can researchers address solubility challenges during formulation development?

Q. Advanced

  • Co-solvent systems: Test mixtures of PEG-400 and ethanol (1:1 v/v) to enhance aqueous solubility .
  • pH adjustment: Evaluate solubility in buffered solutions (pH 2–8) to identify optimal ionizable states .
  • Solid dispersion: Use spray-drying with polyvinylpyrrolidone (PVP) to improve bioavailability .

What strategies resolve contradictions in biological activity data across assay models?

Q. Advanced

  • Assay standardization: Replicate experiments under identical conditions (e.g., ATP levels in kinase assays) to minimize variability .
  • Orthogonal validation: Combine enzyme inhibition assays (e.g., IC₅₀) with cellular viability tests (MTT assay) to confirm target specificity .
  • Data normalization: Use Z-score analysis to account for batch effects in high-throughput screening .

How do computational models predict the binding affinity of this compound to biological targets?

Q. Advanced

  • Molecular docking: Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the fluorobenzo[d]thiazole moiety .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR modeling: Corrogate electronic parameters (e.g., Hammett σ values) with experimental IC₅₀ data to refine predictive algorithms .

What role do intermolecular interactions play in the compound’s crystallographic behavior?

Q. Advanced

  • Hydrogen bonding: Centrosymmetric dimers form via N–H···N interactions between the amide and thiazole groups, as confirmed by X-ray diffraction .
  • Van der Waals forces: Fluorine atoms participate in C–H···F contacts, stabilizing crystal packing .
  • Thermal analysis: Differential scanning calorimetry (DSC) reveals melting points >200°C, correlating with strong lattice energy .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced

  • Core modifications: Replace the 5-bromo-thiophene with a 5-nitro group to enhance electron-withdrawing effects and assess kinase inhibition .
  • Side-chain variation: Substitute the dimethylamino group with morpholine to alter logP and blood-brain barrier penetration .
  • Bioisosteric replacement: Exchange the fluorobenzo[d]thiazole with a benzoxazole to evaluate metabolic stability .

What methodologies assess the compound’s stability under varying storage conditions?

Q. Basic

  • Forced degradation: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, monitoring via HPLC for decomposition products .
  • pH stability: Incubate in buffers (pH 1–10) and quantify intact compound using UV spectrophotometry (λmax ~270 nm) .

How does the compound’s reactivity with nucleophiles inform synthetic modifications?

Q. Advanced

  • Thiophene bromine substitution: React with NaN₃ in DMF at 60°C to replace Br with an azide group for click chemistry applications .
  • Amide alkylation: Treat with methyl iodide in THF to explore N-methylation effects on solubility .

What in vitro models are optimal for evaluating antitumor activity?

Q. Basic

  • Cell lines: Use NCI-60 panels (e.g., MCF-7, A549) for broad-spectrum screening .
  • Dose-response curves: Calculate GI₅₀ values using 72-hour exposure protocols .
  • Combination studies: Test synergism with cisplatin via Chou-Talalay analysis .

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